gamma-Chlordan

Description

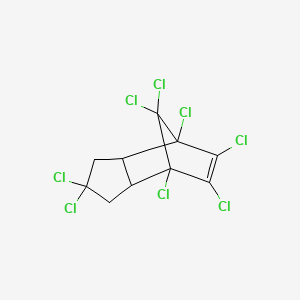

Structure

3D Structure

Properties

CAS No. |

5566-34-7 |

|---|---|

Molecular Formula |

C10H6Cl8 |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

1,4,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-5-6(12)9(16)4-2-7(13,14)1-3(4)8(5,15)10(9,17)18/h3-4H,1-2H2 |

InChI Key |

JBZJEPYXXVKOKF-UHFFFAOYSA-N |

SMILES |

C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

5566-34-7 |

Synonyms |

Chlordan Chlordane gamma Chlordane gamma-Chlordane |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Gamma Chlordan

Global and Regional Environmental Prevalence

The use of technical chlordane (B41520), primarily for agricultural purposes and termite control, has led to its global distribution. dtic.milepa.gov Although banned in the United States in 1988, legacy contamination remains a significant issue. dss.go.thwikipedia.org Studies have detected chlordane-related compounds, including gamma-Chlordan, in diverse geographical locations, from industrialized and agricultural areas to remote regions like the Arctic. epa.govcdc.govamap.no The Asia-Pacific region, particularly China, has been identified as a significant historical user, contributing to its prevalence in that area. databridgemarketresearch.com In North America, elevated concentrations of chlordane-related compounds have been found in the southeastern United States, suggesting historical use patterns are a key determinant of current environmental levels. nih.gov

Distribution in Atmospheric Compartments

This compound enters the atmosphere through volatilization from treated soils and water surfaces, as well as through aerial applications during its period of use. epa.govwho.int In the atmosphere, it exists predominantly in the vapor phase, which facilitates its long-range transport. epa.govnih.gov This atmospheric mobility is a primary reason for its detection in remote environments such as the Arctic, far from any direct sources. epa.govcdc.gov Atmospheric monitoring has shown that concentrations of chlordane in the air can vary seasonally and are influenced by factors such as temperature and wind patterns. acs.org For instance, air samples in Alabama showed chlordane concentrations 3 to 9 times higher than those in the Great Lakes region, indicating significant regional variations in atmospheric burdens. acs.org The detection of chlordane in rainwater and its observed dry deposition confirm that atmospheric removal processes contribute to its deposition into terrestrial and aquatic ecosystems. epa.gov

Atmospheric Concentrations of Chlordane Compounds

| Location | Compound | Concentration (ng/m³) | Reference |

|---|---|---|---|

| Urban Air (General) | Chlordane | <0.1 to 58 | nih.gov |

| Rural Air (General) | Chlordane | <0.1 to 1 | nih.gov |

| Indoor Air (Treated Homes) | Chlordane | >1000 | nih.gov |

| Arctic Air | Total HCHs | 0.5 | researchgate.net |

Aquatic Environmental Concentrations and Sediment Association

Due to its hydrophobic nature, this compound has a strong tendency to adsorb to particulate matter and sediments in aquatic environments. ccme.ca This leads to its accumulation in the bottom sediments of rivers, lakes, and estuaries, which then act as long-term reservoirs of contamination. nih.gov Runoff from treated agricultural and urban lands is a primary pathway for its entry into aquatic systems. ccme.ca

Studies in the Great Lakes region have shown the presence of this compound in water samples, with Lake Superior exhibiting the highest concentrations of certain organochlorine compounds due to its cold, deep waters and long water residence time. stateofgreatlakes.net In a study of the Cedar and Ortega rivers in Florida, the maximum concentration of this compound in sediments was found to be 20.1 µg/kg. nih.gov Canadian freshwater sediments have shown a wide range of chlordane concentrations, from below detection to a maximum of 664 µg/kg. ccme.ca The presence of chlordane in sediment cores indicates its persistence in the aquatic environment over long periods. epa.gov

Concentrations of this compound in Aquatic Environments

| Location | Matrix | Compound | Concentration | Reference |

|---|---|---|---|---|

| Cedar and Ortega Rivers, Florida | Sediment | This compound | Up to 20.1 µg/kg | nih.gov |

| Canadian Freshwater Lakes, Rivers, and Streams | Sediment | Chlordane | Up to 664 µg/kg | ccme.ca |

| St. Lawrence Estuary, Quebec | Sediment | Chlordane | Up to 2.7 µg/kg | ccme.ca |

| Playa Wetlands, USA | Sediment | This compound | Typically at or below 1 ng/g | nih.gov |

Terrestrial Environmental Residues in Soil Matrices

Soil is a major sink for this compound, where it can persist for many years. epa.govwho.int Its application for termite control and agricultural purposes led to direct contamination of soils. epa.govdss.go.th The half-life of chlordane in soil can be over 20 years, indicating its high persistence. dss.go.th Vertical movement of chlordane in the soil profile is generally limited, with the highest concentrations typically found in the upper layers. dss.go.th However, some studies have detected chlordane in groundwater, suggesting that leaching can occur under certain conditions. epa.gov

A study on long-term weathered chlordane residues in soil found that 38 years after application, 28.2% of the original amount remained in the top 30 cm of soil. dss.go.th The concentration of chlordane components in the 15-30 cm soil layer was generally an order of magnitude lower than in the top 15 cm. dss.go.th Chlordane residues in foundation soils around homes treated for termites can be particularly high. dss.go.th

Residues of Chlordane in Soil

| Location/Study | Compound | Concentration | Note | Reference |

|---|---|---|---|---|

| Long-Term Weathered Soil (38 years post-application) | Technical Chlordane | 28.2% of original application remaining | In the top 30 cm of soil. | dss.go.th |

| Residential Foundation Soils | This compound | 0.83 to 23.92 µg/g | 21 years after application. | dss.go.th |

| Housing Areas (McGuire AFB, NJ & Davis-Monthan AFB, AZ) | Chlordane | Residuals present | Examined in silty sand and sand soil types. | researchgate.net |

Presence in Biota and Diverse Environmental Samples

Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms. who.intresearchgate.net This leads to its magnification up the food chain, with top predators often exhibiting the highest concentrations. researchgate.netnih.gov It has been detected in a wide range of biota, including fish, birds, marine mammals, and humans. ewg.orgusgs.govresearchgate.net

In aquatic ecosystems, fish readily accumulate chlordane from the surrounding water and through their diet. epa.gov The bioconcentration factor for chlordane in fish can be significant. epa.gov Studies on fish from the Great Lakes have shown widespread contamination with chlordane and its metabolites. usgs.gov In terrestrial ecosystems, earthworms and other soil organisms can accumulate chlordane, which can then be transferred to higher trophic levels. who.int Plants can also take up chlordane from the soil, with residues being found in roots and, to a lesser extent, in aerial tissues. oup.com

The presence of this compound in human tissues, including blood serum and breast milk, indicates widespread human exposure. ewg.org High levels of chlordane have been found in the adipose tissue of marine mammals in the Arctic, such as polar bears, highlighting the global reach of this contaminant. amap.noresearchgate.net

Presence of this compound in Biota

| Organism | Location | Tissue | Compound | Concentration/Finding | Reference |

|---|---|---|---|---|---|

| Humans (EWG/Commonweal Study) | General Population | Blood Serum (lipid weight) | This compound | Geometric mean: 0.119 ng/g | ewg.org |

| Polar Bears | Alaska, Canada, East Greenland, Svalbard | Fat | Σ-chlordane-related compounds | Relatively uniform distribution among populations. | researchgate.net |

| Amphibians | Playa Wetlands, USA | Tissue | This compound | Typically at or below 1 ng/g (dry weight) | nih.gov |

| Cucurbita pepo L. (Zucchini) | Contaminated Field Soil | Root Tissue | Chlordane | 370 ng/g (clean soil) to 29,400 ng/g (high contamination) | oup.com |

Environmental Transport and Partitioning of Gamma Chlordan

Atmospheric Transport Dynamics

Gamma-Chlordan enters the atmosphere through various pathways, including direct application, volatilization from treated surfaces, and soil erosion. Once airborne, it can be transported over considerable distances, a characteristic feature of POPs.

Volatilization Processes from Environmental Media

Volatilization is a key process by which this compound moves from soil and water surfaces into the atmosphere. Its tendency to volatilize is influenced by its vapor pressure and Henry's Law constant.

Henry's Law Constant: This constant indicates the partitioning of a compound between air and water. For this compound, a Henry's Law constant of approximately 1.3 x 10⁻³ atm·m³/mol has been reported nih.govepa.gov. This relatively high value suggests a significant potential for volatilization from water surfaces.

Vapor Pressure: this compound has a low vapor pressure, estimated at 1 x 10⁻⁵ mm Hg at 25 °C epa.gov. While low, this is sufficient to allow for volatilization, particularly from moist surfaces.

Volatilization from Soil: Volatilization from soil is influenced by soil moisture content and incorporation depth. Moist soil surfaces facilitate greater volatilization compared to dry surfaces nih.gov. Shallow incorporation into the soil significantly restricts volatile losses epa.gov.

Volatilization from Water: Volatilization from water bodies is also a significant pathway. However, adsorption to suspended solids and sediments can attenuate this process nih.gov. The estimated volatilization half-life from a model river is approximately 42 hours, from a lake around 19 days, and significantly longer, around 103 years, from a pond when adsorption to sediment is considered nih.gov.

Table 1: Physicochemical Properties Relevant to this compound Volatilization

| Property | Value | Units | Source |

| Henry's Law Constant | 1.3 x 10⁻³ | atm·m³/mol | nih.govepa.gov |

| Vapor Pressure | 1 x 10⁻⁵ | mm Hg (at 25°C) | epa.gov |

Long-Range Atmospheric Transport Mechanisms

This compound is recognized as a Persistent Organic Pollutant (POP) decontaminationinstitute.org, a class of chemicals known for their ability to travel long distances through atmospheric circulation. Its presence has been detected in remote regions such as the Arctic cdc.govcdc.govcopernicus.orgnih.gov. This long-range transport (LRT) is facilitated by its persistence in the environment and its tendency to associate with atmospheric particles. It is estimated that approximately 96% of the airborne reservoir of chlordane (B41520) exists in a sorbed state, which aids in its transport without rapid chemical transformation cdc.gov. Furthermore, trans-chlordane (B41516) can degrade photochemically faster in the atmosphere than cis-chlordane (B41515), influencing the isomeric ratios observed during long-range transport events cdc.govusf.edu.

Wet and Dry Atmospheric Deposition

This compound is removed from the atmosphere through both wet and dry deposition processes. It has been detected in rainwater epa.govcdc.gov, indicating its incorporation into precipitation. Studies suggest that a significant portion of atmospheric chlordane scavenged by rain is particle-bound rather than in the vapor phase cdc.gov. Dry deposition, the settling of airborne particles and gases onto surfaces, also contributes to its removal from the atmosphere cdc.gov. For instance, dry deposition has been estimated to contribute approximately 8.9% to the total deposition in a 24-hour period cdc.gov. Annual deposition estimates in Arctic regions suggest a significant load, with approximately 3,300 kg of chlordane deposited annually cdc.gov.

Aquatic Transport and Sediment-Water Exchange

This compound can enter aquatic systems through surface runoff, leaching, and direct atmospheric deposition. Once in water, its fate is largely determined by its partitioning between the water column and sediments.

Runoff and Leaching into Surface and Groundwaters

This compound can be transported to surface waters via runoff from agricultural lands and urban areas where it was historically applied cdc.gov. Although its strong adsorption to soil particles generally indicates low mobility and limited leaching into groundwater epa.govwho.intwho.int, there is evidence of its detection in groundwater in some regions epa.govwho.intny.gov. This suggests that under certain conditions, such as preferential flow paths or significant soil contamination, movement to deeper soil strata and groundwater can occur.

Adsorption and Sequestration in Sediments

A primary environmental fate process for this compound in aquatic environments is its adsorption and sequestration in sediments. Its affinity for organic matter in soil and sediment is high, as indicated by its organic carbon-water (B12546825) partition coefficient (Koc).

Partition Coefficients: Estimated log Koc values for chlordane range from 4.19 to 4.39 epa.gov, with other sources reporting higher values up to 24,600 L/kg or even 4.37 x 10⁵ L/kg for summed alpha and gamma forms epa.govnj.gov. These values signify strong adsorption to organic carbon. Soil-water partition coefficients (Kd) are highly variable, with reported values ranging from 0.01 to 0.05 L/kg nj.gov.

Adsorption to Sediments: this compound adsorbs strongly to sediment particles, with laboratory experiments showing near-complete adsorption within approximately six days cdc.gov. This strong binding means that sediments can act as a significant sink for this compound.

Persistence in Sediments: Due to its stable chemical structure and strong adsorption, this compound can persist in sediments for extended periods who.intinchem.org. This persistence in sediments raises concerns about the potential for long-term exposure of benthic organisms and the remobilization of the compound under changing environmental conditions.

Table 2: Soil and Sediment Partitioning Coefficients for this compound

| Partition Coefficient | Value Range | Units | Medium/Conditions | Source |

| log Koc | 4.19 - 4.39 | - | Soil | epa.gov |

| Koc | 15,500 - 24,600 | L/kg | Soil | epa.gov |

| Koc (α+γ forms) | 4.37 x 10⁵ | L/kg | Soil | nj.gov |

| Kd (soil-water) | 0.01 - 0.05 | L/kg | Soil (highly variable) | nj.gov |

Table 3: Volatilization Half-lives of Chlordane from Water

| Water Body | Half-life | Units | Conditions | Source |

| River | 42 | hours | Model river (1m deep, 1m/s flow, 3m/s wind) | nih.gov |

| Lake | 19 | days | Model lake (1m deep, 0.05m/s flow, 0.5m/s wind) | nih.gov |

| Pond | ~103 | years | Model pond (with adsorption to sediment considered) | nih.gov |

Transport within Aquatic Systems and Water Column Dynamics

Chlordane, including its gamma-isomer, enters aquatic systems primarily through surface runoff from treated agricultural and urban lands, spray drift during application, and atmospheric deposition following volatilization and aerial transport ccme.ca. Once in water bodies, chlordane's behavior is largely dictated by its low water solubility and strong affinity for organic materials ccme.caepa.gov.

In the water column, chlordane tends to associate with particulate matter, leading to its accumulation in bed sediments ccme.caepa.gov. This partitioning to sediment is a major fate process, significantly influencing its availability and persistence within aquatic environments epa.gov. While volatilization from surface water does occur, with estimated half-lives in ponds and lakes being relatively short (e.g., <10 days for a pond) epa.govcdc.gov, the strong adsorption to sediment can attenuate this process epa.gov. Research indicates that chlordane is not readily degraded by photodegradation, hydrolysis, or biodegradation in water epa.govwho.int. Consequently, sediments act as a significant reservoir for chlordane, where it can persist for extended periods ccme.caepa.govwho.int. Studies have shown rapid declines in water residue concentrations following application, with a substantial portion of the compound partitioning to sediment within days who.int.

Terrestrial Mobility and Plant Uptake

This compound's persistence and mobility in soil, and its subsequent uptake and translocation by plants, are critical aspects of its environmental impact.

Persistence and Mobility in Diverse Soil Types

Chlordane, including this compound, is characterized by its high persistence in soil, with estimated half-lives often ranging from 2 to 4 years, and in some cases, significantly longer epa.govwho.intiisc.ac.in. Under field conditions, mean degradation rates have been reported between 4.05-28.33% per year, corresponding to a mean half-life of approximately 3.3 years epa.gov. Specific studies have documented persistence for up to 14 years in sandy loam soils, with 15-40% of the applied chlordane remaining pic.int.

The mobility of chlordane in soil is generally considered low, with a strong tendency to adsorb to soil particles and organic matter, particularly in the upper soil layers epa.govfao.org. Estimated soil sorption coefficients (Koc) indicate very low mobility epa.gov. While its insolubility in water suggests limited leaching potential, the detection of chlordane in groundwater in some areas indicates that movement to groundwater can occur, especially in sandy soils epa.govfao.org. Degradation processes in soil are slow, with volatilization from soil surfaces being a significant dissipation pathway, particularly from moist soils epa.govfao.orgcdc.gov. The persistence and mobility of chlordane are significantly influenced by soil type; it tends to persist longer in heavier soils with higher organic content cdc.gov.

Table 1: Persistence of Chlordane in Soil

| Soil Type/Condition | Approximate Half-life | Reference Notes |

| Sandy Loam (cropped) | 93.2 days | cdc.gov |

| Sandy Loam (fallow) | 154 days | cdc.gov |

| Sandy Loam | 15-40% remaining after 14 years | pic.int |

| Florida Soil (surface application) | 2772 days | pic.int |

| General/Various | 2-4 years | iisc.ac.in |

| General/Various | ~4 years | who.int |

| General/Various | 3.3 years (mean) | epa.gov |

| Fresh/Wet Soil | 4 months | cdnsciencepub.com |

| Semi-arid Soil | More persistent | cdnsciencepub.com |

| Heavy soils with high organic content | Longer persistence | cdc.gov |

Table 2: Mobility of Chlordane in Soil

| Soil Type/Condition | Mobility/Leaching | Koc Value (log) | Reference Notes |

| General/Various | Immobile/Slightly mobile | 4.19 - 4.39 | epa.gov |

| General/Various | Very low mobility | 15,500-24,600 | epa.gov |

| Sandy soils | Can allow passage to groundwater | N/A | fao.org |

| General/Various | Not expected to leach (insoluble in water) | N/A | who.intpic.int |

| Aged chlordane in soil | Not likely to desorb/migrate | N/A | dtic.mil |

Translocation into Vegetative Systems

Chlordane, including its gamma-isomer, is capable of being taken up by plants from contaminated soil and subsequently translocated within plant tissues cdc.govwho.intnih.gov. Research has shown that chlordane is not confined to root tissues but can move to aerial parts of plants, with accumulation in edible aerial tissues being dependent on plant physiology nih.govresearchgate.net. Studies indicate that the soil-to-plant uptake route is generally dominant over uptake from airborne residues nih.gov.

The extent of translocation varies among plant species and cultivars. For instance, in zucchini (a member of the Cucurbitaceae family), chlordane has been observed to translocate efficiently into its edible fruits nih.govresearchgate.net. Uptake ratios, which represent the concentration in the plant relative to the soil, have been reported for various crops, with values for chlordane in carrots ranging from 0.15 to 0.3, and in potatoes from 0.06 to 0.08 chlordecone-infos.fr. Bioconcentration factors (BCFs) in plant tissues also vary, with higher values observed in stems and roots compared to leaves in some studies researchgate.net.

Some studies also suggest that chlordane components can isomerize within plants, with cis-chlordane potentially converting to trans-chlordane cdc.gov. The composition of chlordane residues in plant tissues can differ between air-to-plant and soil-to-plant pathways, indicating distinct uptake and translocation mechanisms nih.gov.

Table 3: Plant Uptake and Translocation of Chlordane

| Plant Species | Uptake Route | Translocation to Aerial Parts | Edible Tissue Uptake | Bioconcentration Factor (BCF) | Reference Notes |

| Zucchini (Cucurbita pepo L.) | Soil, Air | Yes (fruits) | Fruit | Stems: 70, Roots: 47, Leaves: 19 | nih.govresearchgate.netresearchgate.netnih.gov |

| Carrots | Soil | Yes | Root | N/A | Uptake ratio: 0.15-0.3 chlordecone-infos.fr |

| Potatoes | Soil | Yes | Root | N/A | Uptake ratio: 0.06-0.08 chlordecone-infos.fr |

| Beets | Soil | Yes | Root | N/A | Uptake ratio: 0.04 chlordecone-infos.fr |

| Spinach, Lettuce, Dandelion | Soil | Yes | Aerial | N/A | nih.govresearchgate.net |

| Tomatoes, Peppers, Corn | Soil | No (or trace) | N/A | N/A | nih.govresearchgate.net |

| Bush Beans, Eggplant | Soil | Trace | Trace Aerial | N/A | nih.govresearchgate.net |

| Hydrilla verticillata (aquatic) | Water, Sediment | N/A | N/A | 1.060 | cdc.gov |

Compound Names Mentioned:

this compound (γ-Chlordan)

Chlordane

cis-Chlordan

trans-Chlordan

Heptachlor

Heptachlor epoxide

Nonachlor

trans-Nonachlor

DDE (Dichlorodiphenyldichloroethylene)

DDD

Dieldrin

Endrin

DDT (Dichlorodiphenyltrichloroethane)

γ-HCH (gamma-Hexachlorocyclohexane)

α-HCH (alpha-Hexachlorocyclohexane)

β-HCH (beta-Hexachlorocyclohexane)

δ-HCH (delta-Hexachlorocyclohexane)

Chlordene chlorohydrin

Dihydroxy-beta-dihydroheptachlor

Environmental Transformation and Degradation Pathways of Gamma Chlordan

Photochemical Degradation Mechanisms

Photochemical degradation, driven by light energy, is a key process in the transformation of gamma-chlordane, particularly in the atmosphere.

Atmospheric Photolysis

In the atmosphere, gamma-chlordane exists predominantly in the vapor phase, where it is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). epa.gov This reaction is considered the primary chemical removal process for airborne chlordane (B41520). epa.gov The estimated half-life for this vapor-phase reaction ranges from as short as 5.2–6.2 hours to as long as 3 days, indicating a relatively rapid degradation process in the atmosphere. epa.govymparisto.finih.gov

Studies of chlordane transported over long distances to the Arctic show a distinct seasonal shift in the ratio of trans-chlordane (B41516) (gamma-chlordane) to cis-chlordane (B41515) (alpha-chlordane). The trans:cis ratio changes from approximately 1 in the winter to 0.5 in the summer, which suggests that gamma-chlordane undergoes photochemical degradation more readily than its alpha-isomer. cdc.govcdc.gov This degradation occurs through both direct photolysis and oxidation reactions initiated by hydroxyl radicals. cdc.govnoaa.gov

Photolysis in Aqueous and Solid Phases

The photochemical degradation of gamma-chlordane in water and soil is more complex and generally slower than in the atmosphere. Direct photolysis in water is not considered a significant degradation pathway. epa.gov However, sensitized photolysis, a process enhanced by other light-absorbing compounds in the water, may occur. epa.gov Laboratory studies have shown that when chlordane is in a solution, such as dioxane-water, it can undergo photoreduction when exposed to UV light (254 nm). nih.govresearchgate.net

Biotic Transformation Processes

Biological systems, particularly microorganisms, play a crucial role in the transformation and degradation of gamma-chlordane in the environment.

Microbial Degradation Pathways in Soil and Water

While some sources describe chlordane as very resistant to biological degradation who.int, several microbial pathways for its breakdown have been identified. The process is often slow but significant over time.

Actinobacteria, such as certain Streptomyces species isolated from contaminated soils, have demonstrated a notable ability to degrade chlordane. In laboratory settings, Streptomyces sp. A5 removed 99.8% of gamma-chlordane from a liquid medium within seven days, a process involving the release of chloride ions, which indicates dechlorination. conicet.gov.ar The white rot fungus, Phanerochaete chrysosporium, is also capable of extensively degrading chlordane. In soil cultures, this fungus degraded 28% of the chlordane over 60 days. cdc.gov

The primary mechanisms of microbial degradation include dechlorination, dehydrochlorination, isomerization, and oxidation. uonbi.ac.kemdpi.com These biotic interactions are often enantioselective, meaning one enantiomer (mirror-image isomer) of a chiral compound like chlordane is degraded faster than the other. oup.com

| Microbial Species | Environment | Degradation Finding | Citation |

| Streptomyces sp. A5 | Liquid Medium | Removed 99.8% of gamma-chlordane in 7 days, showing dechlorination activity. | conicet.gov.ar |

| Phanerochaete chrysosporium | Soil Culture | Degraded 28% of chlordane in 60 days. | cdc.gov |

| Phanerochaete chrysosporium | Liquid Culture | Degraded 36.8% of chlordane in 30 days. | cdc.gov |

Metabolite Formation in Biological Systems (e.g., oxychlordane (B150180), chlorohydrin structures)

When gamma-chlordane is metabolized by living organisms, a variety of transformation products are formed. One of the most significant and persistent metabolites is oxychlordane, an epoxide. epa.gov Oxychlordane is formed from both alpha- and gamma-chlordane in mammals, such as rats and pigs, and is considered the primary toxic metabolite. who.intepa.govcabidigitallibrary.org This metabolite is more persistent and toxic than the original chlordane isomers and accumulates in fatty tissues. who.intepa.govmdpi.com

Other metabolites are also formed. In plants like cabbage and carrots, gamma-chlordane can be converted into chlordene (B1668713) chlorohydrin. who.intwho.int In rats, metabolism of gamma-chlordane can produce more hydrophilic (water-soluble) products that are more easily excreted. inchem.org A range of other metabolites have been identified in rats, including 1,2-dichlorochlordene, 1-hydroxy-2-chlorochlordene, and 1-hydroxy-2-chloro-2,3-epoxychlordene. orst.edu The formation of these various metabolites occurs through multiple pathways involving enzymes like cytochrome P-450. nih.gov

| Metabolite | Parent Compound(s) | Biological System | Citation |

| Oxychlordane | alpha-Chlordane, gamma-Chlordane | Mammals (pigs, cows, rats), Microbes, Birds | who.intwho.intepa.govmdpi.com |

| Chlordene chlorohydrin | gamma-Chlordane | Plants (cabbage, carrots), Mammals (rats) | who.intwho.intorst.edunih.gov |

| Heptachlor epoxide | Heptachlor (component of technical chlordane) | Mammals, Birds | epa.govmdpi.com |

| 1,2-Dichlorochlordene | alpha-Chlordane, gamma-Chlordane | Mammals (rats) | who.intorst.edu |

| Dihydroxy-beta-dihydroheptachlor | gamma-Chlordane | Plants (cabbage) | who.int |

| Monohydroxylated dihydrochlordene | Chlordane | General biological systems | nih.gov |

Isomerization Dynamics (e.g., cis-trans interconversion, alpha-gamma ratios)

Gamma-chlordane is the common name for trans-chlordane, while alpha-chlordane is the cis-isomer. nih.govcdc.govwikipedia.org The ratio of these two isomers in the environment can provide insights into the source and age of the contamination. Technical chlordane mixtures historically had a gamma-to-alpha (γ/α) isomer ratio ranging from approximately 1.17 to 1.41. researchgate.net

However, this ratio changes over time due to different rates of degradation and transformation. As noted earlier, gamma-chlordane (trans) degrades more rapidly in the atmosphere via photolysis than alpha-chlordane (cis), leading to a lower γ/α ratio in air samples, especially in summer. cdc.govcdc.gov

Isomerization, or the direct conversion of one isomer to another, can also occur. Under the influence of photosensitizers and light, some chlordane components can isomerize. who.int There is also evidence that cis-chlordane (alpha) can isomerize to trans-chlordane (gamma) in plants. cdc.gov These dynamic processes mean that the isomeric profile of weathered chlordane residues is often significantly different from that of the original technical mixture. oup.com

Bioaccumulation and Biomagnification of Gamma Chlordan in Ecosystems

Bioaccumulation Kinetics in Aquatic Organisms

Gamma-chlordan enters aquatic environments through various pathways, including runoff from agricultural lands and industrial discharges. Once in the water, it can be taken up by aquatic organisms, leading to its accumulation in tissues.

Bioconcentration Factors in Fish and Invertebrates

Bioconcentration factors (BCFs) quantify the accumulation of a chemical in an organism directly from the surrounding water. This compound demonstrates high BCF values across various aquatic species, indicating a strong tendency to accumulate in their tissues.

| Organism Type | Species/Group | Bioconcentration Factor (BCF/BAF) | Notes | Source |

| Invertebrates | Daphnia magna | 15,000 – 175,000 | Measured as concentration factor (CF) | who.int |

| Invertebrates | Hyallela azteca | 41,000 – 152 | Measured as concentration factor (CF) | who.int |

| Invertebrates | General | 5,200 | epa.gov | |

| Mollusca | Oyster | 7,300 | ymparisto.fi | |

| Fish | General | log BCF = 3.6 – 4.6 | Indicates significant bioconcentration | epa.gov |

| Fish | General | > 3,200 | Generally above this value; some evidence of reversibility over time | epa.gov |

| Fish | Freshwater Fish | 37,800 | epa.gov | |

| Fish | Sheepshead minnow | 6,600 – 16,000 | Saltwater fish | epa.gov |

| Fish | Tilapia (muscle tissue) | 647.06 ppb | γ-Chlordan residue level, exceeded permissible limits | arpgweb.com |

| Crustaceans (Zooplankton) | Daphnia magna | 10,600 (wet wt) / 244,000 (dry wt) | Bioaccumulation Factor (BAF) after 40 days | oup.com |

These high BCF values highlight the potential for this compound to accumulate significantly in aquatic organisms, particularly in their lipid tissues due to its lipophilic nature api.org.

Uptake by Aquatic Vegetation

While direct uptake data for aquatic vegetation is limited, studies on terrestrial plants indicate that this compound can be absorbed from soil and translocated to plant tissues dtic.milresearchgate.net. Furthermore, significant bioconcentration factors have been reported for algae, suggesting they can also accumulate this compound from the aquatic environment ymparisto.fi.

Algae (Oedogonium) : BCF of 98,000 ymparisto.fi

Algae (Scenedesmus) : BCF of 6,000 – 15,000 ymparisto.fi

These findings suggest that primary producers in aquatic ecosystems can serve as an entry point for this compound into the food web.

Bioaccumulation in Terrestrial Biota

This compound's persistence in soil allows for its uptake and accumulation by terrestrial organisms, forming a crucial link in terrestrial food chains.

Accumulation in Soil Invertebrates (e.g., Earthworms)

Earthworms, as key soil invertebrates, play a significant role in the cycling of contaminants within soil ecosystems. They are known to accumulate pesticides from the soil matrix through their epidermis and digestive systems.

Studies on earthworms in agricultural soils have reported concentration factors (CFs) ranging from 0.37 to 152, indicating substantial accumulation who.int.

The biota-soil accumulation factor (BSAF) for earthworms in soils contaminated with chlordane (B41520) has been measured between 1.38 and 2.35, demonstrating their capacity to concentrate the compound dtic.milresearchgate.net.

Specific earthworm species like Glyphidrilus annandalei have been found to contain this compound residues, with concentrations of 0.10 ng/g researchgate.net.

Earthworms are considered crucial in amplifying soil contaminants and can be a significant pathway for xenobiotic transfer to higher trophic levels bpasjournals.com.

Residues in Wildlife (e.g., Birds, Mammals)

This compound and its related compounds have been detected in various wildlife species, including birds and mammals, accumulating in their fatty tissues cdc.govmdpi.com. While some research suggests rapid breakdown in homeotherms might limit extensive accumulation who.intepa.govwho.int, other studies indicate significant presence and accumulation in wildlife tissues.

Birds: Residues of trans- and cis-chlordane (B41515) have been found in bird eggs in Canada, with mean levels of 2 µg/kg and 1 µg/kg, respectively nih.gov. Sigma chlordane levels of 10-36 ng/g lipid weight have been reported in seabirds like the black guillemot researchgate.net. This compound has also been detected in bird feathers, with concentrations of 0.005 ng/g in common swifts nih.gov. Mortality in birds, such as the American kestrel, has been linked to cyclodiene insecticides, including chlordane researchgate.net.

Mammals: Chlordane and its metabolites, such as oxychlordane (B150180), have been documented in various mammal tissues, including bats, raccoons, and seals mdpi.comnih.gov. Studies have shown that chlordane can accumulate in the fat tissue of mammals orst.edu. While some reports suggest limited bioaccumulation in mammals with concentration factors less than 1 who.int, other evidence points to accumulation and detection in wildlife populations cdc.govmdpi.com.

Trophic Transfer and Food Web Magnification

The bioaccumulative nature of this compound facilitates its transfer through successive trophic levels, leading to biomagnification, where concentrations increase at higher levels of the food web.

Aquatic Food Webs: this compound's lipophilicity and resistance to metabolism contribute to its biomagnification in aquatic food chains copernicus.orgca.gov. Studies have shown that concentrations of organochlorine contaminants, including chlordane compounds, are significantly higher in homeotherms (warm-blooded animals) compared to poikilotherms (cold-blooded animals), with higher rates of increase per trophic level nih.govacs.org. Food web magnification factors (FWMFs) for chlordane compounds have been reported to range from 0.5 to 6.5 nih.gov. Specific metabolites like oxychlordane have shown particularly high trophic magnification factors (TMFs), with values up to 9.61 oup.com.

Terrestrial Food Webs: While some sources suggest food chain magnification is unlikely in terrestrial organisms epa.gov, the accumulation of chlordane in soil invertebrates and its subsequent transfer to predators implies a potential for trophic transfer.

General Tendency: The tendency for organochlorine pesticides like this compound to biomagnify is driven by their persistence, lipophilicity, and slow elimination rates copernicus.orgca.gov. This process poses risks to top predators, including humans, who may consume contaminated organisms smolecule.com.

Ecological Effects and Impacts of Gamma Chlordan

Impact on Aquatic Ecosystems

The introduction of gamma-Chlordan into aquatic environments has resulted in significant adverse effects on the health and structure of these sensitive ecosystems. Its persistence and tendency to bioaccumulate pose long-term threats to aquatic life.

This compound is known to be toxic to a variety of aquatic invertebrates, which form the base of many aquatic food webs. usgs.gov While specific studies focusing solely on the impact of this compound on the entire benthic invertebrate community structure are limited, the documented toxicity to individual species suggests a potential for broader community-level consequences. Research on pesticides in aquatic ecosystems has shown that they can lead to a reduction in the abundance and diversity of sensitive species. nih.gov

A nationwide study in the United States provided evidence that chlordane (B41520) is likely a factor in negatively impacting the health of aquatic invertebrate communities on a regional scale. usgs.gov The presence of pesticides in streams can lead to both short- and long-term reductions in the abundance and number of vulnerable species. nih.gov The combined effects of various chemicals, a common scenario in many watersheds, can have complex and lasting impacts on these communities, affecting multiple trophic levels. nih.gov Given the sensitivity of many benthic organisms to chemical disturbances, the presence of this compound in sediments and the water column is a significant concern for the integrity of these communities. publications.gc.ca

Fish populations are particularly vulnerable to this compound contamination in aquatic ecosystems. The compound is highly toxic to fish, and its bioaccumulative nature leads to its concentration in fish tissues over time.

A long-term study of fish communities in Lake Erie revealed temporal trends in the concentrations of both α- and γ-chlordane in the muscle tissues of several sport fish species. While a general decreasing trend was observed over a 30-year period, certain species like coho salmon, channel catfish, and common carp (B13450389) showed higher levels of these compounds. The study suggests that factors such as the pesticide's biotransformation, reduced environmental emissions, and the specific feeding habits of different fish species influence these trends.

Analytical Methodologies for Environmental Monitoring of Gamma Chlordan

Chromatographic Separation and Detection Methods

Halogen-Specific Detectors (HSD) in GC Applications

Gas chromatography (GC) is a powerful separation technique widely employed for the analysis of organochlorine pesticides (OCPs) like gamma-Chlordan. To achieve the necessary sensitivity and selectivity for detecting these compounds at trace levels in complex environmental samples, specialized detectors are utilized. Halogen-Specific Detectors (HSDs) are designed to respond preferentially to compounds containing halogens, such as chlorine, making them highly suitable for the analysis of OCPs ysi.comvscht.czdiva-portal.org.

Among the commonly used HSDs are the Electron Capture Detector (ECD) and the Halogen-Specific Detector (XSD) ysi.comdiva-portal.org. The ECD, while sensitive to halogenated compounds, can also respond to other electronegative functional groups and may be affected by hydrocarbon matrix components, potentially leading to interferences diva-portal.org. The XSD, conversely, offers enhanced selectivity for halogens, often providing cleaner chromatograms with reduced background noise, which is advantageous for detecting OCPs at very low concentrations in challenging matrices ysi.comdiva-portal.org. USEPA Method 608.3, for instance, specifies the use of GC combined with an HSD for the determination of organochlorine pesticides and PCBs in environmental samples ysi.comepa.gov. These detectors typically work by combusting the GC effluent, releasing halogen atoms, which then react with alkali metal atoms on a heated bead, increasing thermal electron emission that is measured as a signal proportional to the halogen mass ysi.com. This high halogen selectivity simplifies analyses and minimizes the need for extensive sample dilution or complex cleanup procedures ysi.com.

Method Validation and Quality Assurance in Environmental Analysis

Linearity, Sensitivity, and Detection/Quantitation Limits

Linearity refers to the ability of the analytical method to elicit a response that is directly proportional to the concentration of the analyte over a specified range nih.govwitpress.com. This is typically assessed by analyzing a series of calibration standards at different concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve tandfonline.comwitpress.comthermofisher.com. For OCPs, including this compound, linearity is often established in ranges from low parts-per-billion (ppb) to parts-per-million (ppm) levels, depending on the matrix and detector sensitivity nih.govwitpress.comthermofisher.com.

Sensitivity is a measure of the instrument's or method's ability to detect an analyte. This is quantitatively defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) nih.govresearchgate.net. The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy nih.govtandfonline.comresearchgate.net. For environmental monitoring of OCPs, achieving low LODs and LOQs is crucial to detect contaminants at environmentally relevant concentrations. Studies utilizing GC-XSD have reported detection limits in the range of 0.05 µg/L for halogenated compounds diva-portal.org, while other GC-based methods for OCPs have shown LODs and LOQs varying from below 0.1 µg/L to several µg/L, depending on the specific analyte and matrix nih.govresearchgate.netresearchgate.net.

Table 1: Typical Linearity and Sensitivity Parameters for Organochlorine Pesticides (OCPs) in Environmental Analysis

| Analyte (Example) | Linearity Range (approx.) | R² (typical) | LOD (approx.) | LOQ (approx.) | Detector Used | Reference |

| This compound | 2.5–20 µg/L | > 0.99 | 0.093 µg/L | 0.283 µg/L | GC-ECD | nih.gov |

| OCPs (general) | 0.1–2,000 pg/µL | > 0.995 | < 0.100 pg/µL | < 0.100 pg/µL | GC-HRMS | thermofisher.com |

| OCPs (general) | 1–100 µg/L | > 0.99 | 0.04–0.08 µg/ml | 0.159–0.254 µg/ml | GC-QMS | tandfonline.com |

| Halogenated DBPs | Not specified | Not specified | ~ 0.05 µg/L | Not specified | GC-XSD | diva-portal.org |

Note: Values are indicative and can vary significantly based on the specific method, matrix, and instrumentation.

Reproducibility and Recovery Studies

Recovery studies are performed to assess the accuracy of the analytical method by spiking known amounts of the analyte into a blank matrix and measuring the percentage of the analyte that is successfully extracted and detected nih.govresearchgate.netbrieflands.com. For OCPs, recoveries are typically expected to be within a range of 70-120% or 80-110%, depending on the specific regulatory guidelines or validation protocols nih.govresearchgate.netbrieflands.com. For instance, studies have reported average recoveries for OCPs between 50% and 150% or more specifically between 73-112% nih.govbrieflands.com.

Reproducibility (often assessed as precision) refers to the closeness of agreement between independent measurements obtained under stipulated conditions. This is commonly evaluated by calculating the relative standard deviation (RSD) or coefficient of variation (CV) from replicate analyses of the same sample or standard nih.govresearchgate.netbrieflands.com. For environmental analysis of OCPs, RSD values are generally required to be below 20%, and often below 10-15% for acceptable precision nih.govresearchgate.netbrieflands.com.

Table 2: Representative Recovery and Reproducibility Data for Organochlorine Pesticides (OCPs)

| Analyte Group | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Method/Detector | Reference |

| OCPs (general) | 50–150 | < 20 (except Endosulfan sulfate) | GC-ECD | nih.gov |

| OCPs (general) | 73–112 | 1.4–17.9 | GC-MS/MS | brieflands.com |

| OCPs (general) | 46.8–117% | Not specified | GC-MS/MS | researchgate.net |

| This compound | Not specified | < 20 | GC-ECD | researchgate.net |

Note: Recovery and reproducibility can be influenced by matrix effects and specific analytical procedures.

Inter-laboratory Comparison and Proficiency Testing Programs

To ensure that analytical results are comparable across different laboratories and to demonstrate ongoing competence, participation in inter-laboratory comparison (ILC) studies and proficiency testing (PT) programs is vital nist.govvirginia.govunitar.org. These programs involve distributing blind samples containing known concentrations of analytes (or samples with assigned values) to multiple laboratories. The laboratories analyze these samples using their routine methods, and their results are statistically evaluated against those of other participants and a reference value nist.govvirginia.govunitar.org.

Successful performance in PT schemes, often adhering to standards like ISO Guide 43 or the TNI Standard, provides objective evidence of a laboratory's analytical capabilities and the reliability of its methods nist.govvirginia.govlouisiana.gov. For OCPs, participation in such programs helps to identify potential biases, confirm method accuracy, and maintain high data quality for environmental monitoring initiatives. Organizations like the U.S. Environmental Protection Agency (EPA) and national accreditation bodies often mandate or recommend participation in these programs for laboratories involved in environmental testing nist.govvirginia.gov.

Environmental Remediation and Management Strategies for Gamma Chlordan Contamination

Physico-Chemical Remediation Techniques

Physico-chemical methods employ physical or chemical processes to transform or remove contaminants from the environment. For gamma-chlordan, these techniques include photodegradation, chemical oxidation, and adsorption.

Photodegradation-Based Remediation

Photodegradation utilizes light energy, often in conjunction with sensitizers or catalysts, to break down contaminants. Research indicates that this compound, when in solution, is susceptible to photodegradation dtic.milresearchgate.net. UV irradiation has been experimentally applied to remediate contaminated groundwater, with studies exploring its effectiveness in various solvents such as 2-propanol, water, and ethanol (B145695) dtic.mildtic.mil. These processes can lead to the mineralization of chlorine atoms within the chlordane (B41520) molecule dtic.milresearchgate.net. However, the effectiveness of photodegradation for aged chlordane directly in soil matrices is less clear from the available data.

Chemical Oxidation (e.g., Persulfate Oxidation)

In situ chemical oxidation (ISCO) using strong oxidants like persulfate has been explored for pesticide remediation. Persulfate oxidation was evaluated as a potential chemical remediation technique for chlordane dtic.milresearchgate.net. However, studies have indicated that aged chlordane present in soil matrices was not susceptible to persulfate oxidation dtic.milresearchgate.net. While general pesticide degradation by oxidants is possible, success is highly dependent on site-specific characteristics, such as the degree of sorption onto soils and the ability to maintain oxidative conditions battelle.org. ISCO is typically more suited for point sources or areas with high contaminant concentrations rather than widespread, low-level contamination battelle.org.

Adsorption Technologies

Adsorption is a process where contaminants are bound to the surface of a solid material. Due to its hydrophobic nature and strong affinity for organic matter, clay, and silt, this compound tends to bind strongly to soil and sediment particles, limiting its mobility but also its bioavailability for degradation dtic.milepa.gov.

Adsorption technologies utilize various materials to capture these contaminants. For instance, studies have reported adsorption capacities for chlordane onto cryogel materials, with capacities reaching up to 64.61 mg chlordane/g at a concentration of 300 mg/L and 108.818 mg chlordane/g at 800 mg/L researchgate.net. Solvents like cyclohexane (B81311) have demonstrated higher adsorption performance due to their low dielectric constant researchgate.net. Furthermore, agro-waste derived adsorbents treated with dichloromethane (B109758) (DCM) have shown high removal efficiencies for organochlorine pesticides, including cyclodienes, which are structurally related to chlordane researchgate.net.

Table 1: Adsorption Technologies for Chlordane and Related Compounds

| Adsorbent Material | Contaminant Class / Specific Contaminant | Concentration / Conditions | Adsorption Capacity / Removal Efficiency | Reference |

| Cryogel | Chlordane | 300 mg/L | 64.61 mg/g | researchgate.net |

| Cryogel | Chlordane | 800 mg/L | 108.818 mg/g | researchgate.net |

| DCM-treated Agro-waste | Cyclodienes | Not specified | ~91.89% removal | researchgate.net |

| DCM-treated Agro-waste | Dichlorodiphenylethanes | Not specified | ~99.64% removal | researchgate.net |

| DCM-treated Agro-waste | Chlorinated benzenes | Not specified | ~100% removal | researchgate.net |

Bioremediation Approaches

Bioremediation leverages biological organisms, such as fungi and plants, to degrade or transform contaminants.

Mycoremediation for Soil Contamination

Mycoremediation utilizes fungi to break down pollutants. Composting with spent mushroom waste has shown promise as an ex situ remediation strategy for chlordane-contaminated soil dtic.milresearchgate.net. Various fungal species, including those from the Pleurotus genus, are known for their ability to degrade a wide range of organochlorine pesticides, including chlordane, through their potent enzymatic systems pkheartjournal.comomicsonline.orgresearchgate.net. These systems include ligninolytic enzymes like laccase and peroxidases, as well as cytochrome P450 monooxygenases, which can metabolize complex organic molecules pkheartjournal.comresearchgate.net.

Research has demonstrated the effectiveness of specific fungal strains. For instance, Streptomyces sp. A5 was found to degrade gamma-chlordane, achieving 97-99.8% removal from liquid medium within 24 hours and 56% reduction in soil after 28 days of incubation researchgate.net. Studies on Pleurotus species showed varying degradation capabilities for gamma-HCH isomers, with Pleurotus ostreatus (OST-1) exhibiting the highest degradation rates among tested isolates omicsonline.org.

Table 2: Mycoremediation of Gamma-Chlordane and Related Compounds

| Fungal Species | Contaminant | Medium/Matrix | Incubation Time | Degradation/Removal Efficiency | Reference |

| Streptomyces sp. A5 | Gamma-Chlordane | Liquid Medium | 24 hours | 97-99.8% | researchgate.net |

| Streptomyces sp. A5 | Gamma-Chlordane | Soil | 28 days | 56% | researchgate.net |

| Pleurotus ostreatus OST-1 | Gamma-HCH | Not specified | Not specified | High degradation | omicsonline.org |

| Pleurotus sp. A-6 | Gamma-HCH | Not specified | Not specified | Moderate degradation | omicsonline.org |

| Pleurotus ostreatus WC-522 | Gamma-HCH | Not specified | Not specified | Moderate degradation | omicsonline.org |

| Pleurotus ostreatus OST-Belgium | Gamma-HCH | Not specified | Not specified | No reduction observed | omicsonline.org |

Phytoremediation using Plant Uptake and Transformation

Phytoremediation employs plants to extract, contain, or degrade contaminants in soil and water. Plants can absorb this compound from contaminated soil and translocate it to their shoots dtic.milresearchgate.netdtic.mil. This process can involve phytotransformation, phytodegradation, phytovolatilization, and rhizoremediation researchgate.net.

Studies have shown that certain plant species exhibit significant uptake capabilities. For example, Ricinus communis L. demonstrated substantial remediation of trans-chlordane (B41516) in contaminated soil, with removal rates ranging from 44.17% to 49% nih.gov. Paulownia tomentosa has also shown potential for phytoextraction of gamma-HCH, with a BioConcentration Factor (BCF) of 7.8 reported for its above-ground biomass mdpi.com. The soil-to-plant uptake route is generally considered dominant over air-to-plant uptake for weathered chlordane residues, and the extent of accumulation in edible plant tissues is influenced by plant physiology researchgate.net.

Table 3: Phytoremediation of Chlordane and Related Compounds

| Plant Species | Contaminant | Medium/Matrix | Outcome / Efficiency | Reference |

| Ricinus communis L. | Trans-chlordane | Soil | 44.17-49% remediation | nih.gov |

| Paulownia tomentosa | Gamma-HCH | Soil | BCF of 7.8 (AGB) | mdpi.com |

| Various plants | Chlordane | Soil | Uptake into shoots | dtic.milresearchgate.netdtic.mil |

Microbial Degradation Enhancement

Microbial degradation offers a promising avenue for the remediation of this compound, leveraging the metabolic capabilities of microorganisms to break down this persistent organochlorine pesticide into less harmful substances mdpi.commatec-conferences.orgiijsr.comeeer.orgmdpi.comnih.govinscr.co.in. This process can be significantly enhanced through various strategies, including biostimulation, bioaugmentation, and the optimization of environmental conditions.

Biostimulation involves the introduction of essential nutrients, substrates, oxygen, or other required elements to stimulate the activity of indigenous microorganisms, thereby accelerating pesticide degradation eeer.org. For instance, the addition of carbon sources, nitrogen, and phosphorus can support microbial growth and enzyme formation necessary for breaking down contaminants eeer.org.

Bioaugmentation, conversely, entails the introduction of specific microbial strains or consortia known for their pesticide-degrading capabilities to the contaminated site iijsr.comnih.gov. Studies have demonstrated that specific microbial consortia, comprising multiple bacterial strains and fungi, can effectively degrade related compounds like hexachlorocyclohexane (B11772) (HCH) isomers acs.org. Furthermore, Streptomyces strains have shown significant potential for degrading chlordane, with Streptomyces sp. A5 exhibiting high efficiency under optimized conditions of pH 7.0, 30°C, and agitation at 200 rpm, likely utilizing chlordane as a carbon and energy source conicet.gov.ar.

The rhizosphere, the soil zone influenced by plant roots, can also play a crucial role. Root exudates from plants such as Sudan grass have been shown to stimulate rhizosphere microbial communities, leading to enhanced removal rates of this compound and other organochlorine pesticides (OCPs) nih.gov. Acclimation, where microbial communities are exposed to the contaminant over time, can also substantially improve their degrading ability acs.org.

The effectiveness of microbial degradation is influenced by several factors, including the specific pesticide, the types of microorganisms present, and environmental parameters such as temperature, humidity, and pH nih.gov. Optimal conditions for degradation often include aeration, mesophilic temperatures (20-35°C), and near-neutral pH levels (6.0-8.0) acs.org. Composting, an ex situ bioremediation technique, has also shown promise as a remediation strategy for chlordane-contaminated soil when combined with spent mushroom waste dtic.mil.

| Method/Enhancement Strategy | Microorganism/Approach | Target Compound(s) | Key Findings/Degradation Aspects | Citation(s) |

| Biostimulation | Indigenous microbes | This compound | Addition of nutrients (C, N, P) stimulates microbial activity for degradation. | eeer.org |

| Bioaugmentation | Specific microbial consortia/strains | This compound (related OCPs) | Introduction of specialized microbes (e.g., Streptomyces sp. A5) enhances degradation. | iijsr.comacs.orgconicet.gov.ar |

| Phytoremediation Enhancement | Root exudates (e.g., Sudan grass) | This compound, other OCPs | Stimulates rhizosphere microbial communities, leading to enhanced removal rates. | nih.gov |

| Acclimation | Microbial consortium | Gamma-HCH (related) | Improved degradation ability with prolonged exposure and adaptation. | acs.org |

| Optimized Conditions | Streptomyces sp. A5 | This compound | Optimal degradation at pH 7.0, 30°C, and 200 rpm agitation. | conicet.gov.ar |

| Composting (ex situ) | Microbial activity in composted soil | Chlordane | Showed promise as a remediation strategy for contaminated soil. | dtic.mil |

Waste Management and Environmentally Sound Disposal Practices for Contaminated Media

Managing and disposing of media contaminated with this compound requires adherence to strict environmental protocols due to its persistent nature and classification as hazardous waste nj.govunido.orgbcrc-caribbean.orgbasel.intun.orgbasel.int. Environmentally sound management (ESM) practices are crucial to prevent further environmental contamination and protect human health, often guided by international agreements such as the Stockholm Convention unido.orgbcrc-caribbean.orgbasel.int.

Incineration is a primary method for destroying organochlorine waste, with hazardous waste incinerators required to achieve a destruction efficiency of 99.99% for chlordane inchem.org. However, improper incineration without adequate controls can lead to the formation and release of secondary pollutants like dioxins and furans unido.org.

Landfilling in approved sites is an alternative if incineration is not feasible, provided there is no risk of contaminating surface or groundwater inchem.org. Research indicates that aged chlordane bound within soil matrices is largely immobile and unlikely to leach under landfill conditions dtic.mil.

Chemical treatments offer various approaches. While alkaline hydrolysis and persulfate oxidation have been found ineffective for aged, soil-bound chlordane dtic.mil, other methods like using sodium in isopropyl alcohol can achieve complete dechlorination nih.gov. Photolysis, particularly of the cis-isomer, can also degrade chlordane nih.gov.

Thermal desorption technologies, such as low-temperature thermal desorption, have been investigated for removing organochlorine pesticides from contaminated materials like bricks, demonstrating removal efficiencies between 62-83% for related compounds researchgate.net. However, it is important to note that thermal desorption processes may inadvertently generate unintentional persistent organic pollutants (POPs), necessitating subsequent treatment steps basel.int.

Other methods, including adsorption using materials like activated carbon or pine bark, are employed for removing organochlorine pesticides from wastewater matec-conferences.orgum.es. Composting , as an ex situ bioremediation technique, has shown promise for treating contaminated soils dtic.mil.

| Disposal/Treatment Method | Target Media/Waste Type | Key Aspects/Effectiveness | Limitations/Considerations | Citation(s) |

| Incineration | Contaminated waste | High destruction efficiency (99.99%) required. | Requires specialized facilities; potential for secondary pollution (dioxins/furans) if not properly controlled. | mdpi.comunido.orginchem.org |

| Landfilling | Contaminated soil/waste | Option if incineration is not feasible; aged soil-bound chlordane is immobile. | Must be in approved sites with no risk of water contamination. | dtic.milinchem.org |

| Composting (ex situ) | Contaminated soil | Showed promise as a remediation strategy. | Requires specific conditions and time for degradation. | dtic.mil |

| Thermal Desorption | Contaminated bricks/soil | Achieved 62-83% removal for related compounds (HCHs, DDTs). | May lead to unintentional formation of POPs, requiring further treatment. | basel.intresearchgate.net |

| Chemical Dechlorination | Chlordane | Complete dechlorination possible with sodium in isopropyl alcohol. | Specific chemical process, may not be universally applicable to contaminated media. | nih.gov |

| Alkaline Hydrolysis/Persulfate Oxidation | Contaminated soil | Ineffective for aged, soil-bound chlordane. | Limited applicability for aged contaminants. | dtic.mil |

| Adsorption | Wastewater | Removal of organochlorine pesticides using materials like activated carbon or pine bark. | Effectiveness depends on the adsorbent material and contaminant concentration. | matec-conferences.orgum.es |

Regulatory Frameworks and International Environmental Conventions Pertaining to Gamma Chlordan

National and Regional Regulatory Controls on Production and Use

In North America, the production and use of chlordane (B41520), and by extension gamma-Chlordan, have been effectively eliminated through comprehensive regulatory actions.

In the United States , the Environmental Protection Agency (EPA) progressively restricted the use of chlordane from the 1970s onwards. cbc.ca Initially, in 1978, the EPA canceled the use of chlordane on food crops. cdc.gov By 1983, most other above-ground uses were phased out. cdc.gov The final regulatory action came in 1988 when the EPA banned all remaining uses of chlordane, primarily for termite control. cdc.govccme.ca This ban encompassed all commercial and domestic applications of the pesticide.

Canada also implemented a phased approach to regulating chlordane. Severe restrictions on most uses were put in place in the mid-1970s. cbc.ca The registration and use of chlordane under the Pest Control Products Act were formally discontinued (B1498344) as of January 1, 1991. ccme.ca By 1995, its use was completely phased out. cbc.ca Subsequently, in 2003, chlordane was officially banned in Canada and can no longer be imported. cec.org Health Canada's Pest Management Regulatory Agency (PMRA) is the body responsible for regulating pesticides in the country. ccme.ca

The following table summarizes the key regulatory milestones in the United States and Canada.

| Jurisdiction | Regulatory Body | Key Regulatory Actions | Year |

|---|---|---|---|

| United States | Environmental Protection Agency (EPA) | Cancellation of chlordane use on food crops | 1978 |

| United States | Environmental Protection Agency (EPA) | Phasing out of other above-ground uses | 1983 |

| United States | Environmental Protection Agency (EPA) | Complete ban on all uses of chlordane | 1988 |

| Canada | Health Canada's Pest Management Regulatory Agency (PMRA) | Severe restrictions on most uses | Mid-1970s |

| Canada | Health Canada's Pest Management Regulatory Agency (PMRA) | Use discontinued under the Pest Control Products Act | 1991 |

| Canada | Health Canada's Pest Management Regulatory Agency (PMRA) | Complete phase-out of use | 1995 |

| Canada | Health Canada's Pest Management Regulatory Agency (PMRA) | Official ban on chlordane and its importation | 2003 |

International Agreements and Conventions

The global threat posed by persistent organic pollutants (POPs) like this compound prompted coordinated international action.

The Stockholm Convention on Persistent Organic Pollutants is a landmark international treaty aimed at eliminating or restricting the production and use of POPs. epd.gov.hk Chlordane, which includes this compound, is listed in Annex A of the convention, designating it for elimination. pops.int It was one of the original 12 chemicals, often referred to as the "dirty dozen," targeted for global elimination when the convention was adopted in 2001. cbc.caepa.govsprep.org Parties to the convention are obligated to take measures to eliminate the production and use of chlordane. epd.gov.hk

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal , adopted in 1989, is another relevant international agreement. unep.orgiisd.org While it does not specifically name this compound, its provisions apply to wastes containing POPs, including chlordane. unicef.org The convention aims to protect human health and the environment from the adverse effects of hazardous wastes by regulating their transboundary movement and ensuring their environmentally sound management. unep.org This includes wastes consisting of, containing, or contaminated with chlordane.

The following table outlines the key international conventions addressing this compound.

| Convention | Year Adopted | Relevance to this compound | Key Provision |

|---|---|---|---|

| Stockholm Convention on Persistent Organic Pollutants | 2001 | Listed as one of the initial 12 POPs for elimination. | Requires parties to eliminate the production and use of chlordane (which includes this compound). pops.int |

| Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal | 1989 | Regulates the transboundary movement of hazardous wastes, including those containing chlordane. | Aims to minimize the generation of hazardous wastes and control their international movement to protect human health and the environment. unep.org |

Environmental Quality Guidelines and Monitoring Programs for Contaminated Sites

Due to its persistence, this compound continues to be a contaminant of concern in soil and sediment, necessitating the establishment of environmental quality guidelines and monitoring at contaminated sites.

In Canada , the Canadian Council of Ministers of the Environment (CCME) has established sediment quality guidelines for the protection of aquatic life, which include values for chlordane (the sum of α- and γ-isomers). ccme.ca These guidelines provide a framework for assessing the potential for adverse biological effects in contaminated sediments. ccme.ca The CCME has also identified chlordane as a Track 1 substance, meaning it is persistent, bioaccumulative, primarily the result of human activity, and toxic, and should be subject to virtual elimination strategies. ccme.ca While a water quality guideline for the protection of aquatic life was previously established, it is no longer recommended as the primary exposure routes are through sediment, soil, and tissue. ccme.ca

In the United States , while there are no specific federal environmental quality guidelines for this compound in soil or sediment, the EPA has classified chlordane as a probable human carcinogen (Group B2). cdc.gov The Agency for Toxic Substances and Disease Registry (ATSDR) has documented the presence of chlordane at numerous hazardous waste sites on the National Priorities List (NPL). cdc.gov Monitoring and remediation at these sites are conducted under various federal programs, such as the Superfund program. The persistence of chlordane in soil for over 20 years necessitates long-term monitoring at formerly treated agricultural lands and residential areas. cdc.gov

The table below presents a selection of environmental quality guidelines for chlordane.

| Jurisdiction/Agency | Medium | Guideline Type | Guideline Value (ng/g dry weight) |

|---|---|---|---|

| Canada (CCME) | Sediment | Interim Sediment Quality Guideline (ISQG) | 2.27 |

| Canada (CCME) | Sediment | Probable Effect Level (PEL) | 4.79 |

Research Gaps and Future Directions in Environmental Gamma Chlordan Studies

Elucidation of Novel Degradation Pathways and Metabolites

A significant research gap exists in understanding the complete environmental degradation pathways of gamma-Chlordan. While its persistence is well-documented, the specific biotic and abiotic mechanisms that lead to its slow transformation are not fully characterized. epa.gov It has been suggested that chlordane (B41520) is very slowly biotransformed in the environment, which aligns with its long persistence periods observed in field conditions. epa.gov

Current knowledge is largely based on mammalian metabolism studies, which have identified several oxygenated metabolites. The major metabolic pathways in mammals involve cytochrome P450 enzymes, which mediate the hydroxylation of chlordane isomers. nih.gov Key metabolites identified in animal tissues include Oxychlordane (B150180), trans-Nonachlor, and Heptachlor Epoxide. cdc.gov Oxychlordane, in particular, is a persistent metabolite that tends to accumulate in adipose tissue. cdc.gov

However, there is a scarcity of information on the microbial degradation of this compound in soil and sediment under various environmental conditions (aerobic and anaerobic). Research on related organochlorine pesticides like gamma-hexachlorocyclohexane (lindane) has revealed specific microbial pathways and enzymes, such as dehalogenases, that are responsible for its breakdown. frontiersin.orgfrontiersin.org A similar focused effort is needed to identify microorganisms and enzymatic systems capable of degrading this compound. Future research should aim to:

Isolate and characterize soil and sediment microorganisms that can utilize this compound as a substrate.

Identify the metabolic pathways and intermediate byproducts, including potentially toxic metabolites that have not yet been discovered.

Investigate the genetic basis of these degradation capabilities, which could pave the way for bioremediation applications.

Explore abiotic degradation processes beyond photodegradation, such as reactions with soil minerals and organic matter, and the potential for isomerization from cis- to trans-chlordane (B41516) in environmental matrices. nih.gov

Table 1: Known Metabolites of Chlordane from Mammalian Studies

| Metabolite | Parent Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Oxychlordane | cis-Chlordane (B41515), trans-Chlordane | A persistent metabolic intermediate that is very slowly metabolized and tends to persist in tissues. | nih.govcdc.gov |

| trans-Nonachlor | Technical Chlordane | A component and metabolite of technical chlordane found in adipose tissue. | cdc.gov |

| Heptachlor Epoxide | Heptachlor (component of technical chlordane) | A stable degradation product of heptachlor. | researchgate.net |

| 3-hydroxychlordane | cis-Chlordane, trans-Chlordane | An initial product of P450 enzyme-mediated hydroxylation. | nih.gov |

| Dichlorochlordene (DCC) | 3-hydroxychlordane | Formed via the elimination of water from 3-hydroxychlordane. | nih.gov |

Advanced Analytical Techniques for Trace Level Detection and Speciation

Accurate assessment of this compound contamination relies on robust and sensitive analytical methods. Current standard methods often involve solvent extraction followed by analysis using gas chromatography with an electron-capture detector (GC-ECD) or mass spectrometry (GC-MS). usgs.govresearchgate.net These techniques have been validated for various matrices, including soil, sediment, and biological tissues, with quantification limits reaching the low microgram-per-kilogram (µg/kg) range. researchgate.net

Despite these advances, there is a continuous need for more advanced analytical techniques to address several challenges:

Ultra-Trace Detection: As regulatory limits become more stringent, methods with even lower detection limits are required to monitor background levels and assess contamination in sensitive ecosystems.

Matrix Interference: Environmental samples are often complex, containing a multitude of co-extracted substances that can interfere with accurate quantification. Current cleanup procedures, such as gel permeation chromatography (GPC) and Florisil columns, are effective but can be laborious. usgs.govresearchgate.net

Enantiomer-Specific Analysis: Chlordane isomers are chiral, and studies have shown that their metabolism can be enantioselective. nih.gov The environmental fate and toxicity of individual enantiomers may differ, but they are rarely distinguished in routine monitoring. Developing methods for enantiomer-specific analysis is a critical next step for refining risk assessments.

Speciation of Metabolites: Differentiating between the parent compound and its various metabolites (e.g., Oxychlordane) is crucial, as they have different toxicities and environmental behaviors.

Future research should focus on the development and application of high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and advanced chromatographic techniques (e.g., comprehensive two-dimensional gas chromatography, GCxGC) to improve selectivity and sensitivity. Furthermore, streamlining sample preparation through automated and miniaturized techniques like solid-phase microextraction (SPME) could reduce solvent use and analysis time.

Refined Ecological Risk Assessment Models and Methodologies

Ecological risk assessments (ERAs) for this compound and other organochlorine pesticides are essential for understanding their potential impact on ecosystems. mdpi.comresearchgate.net Current approaches often utilize a risk quotient method, comparing measured environmental concentrations to established toxicological endpoints. mdpi.comresearchgate.net However, these assessments can be improved by incorporating more complex and realistic models.

A key research need is the development of more sophisticated ecological models that can better predict the long-term impacts of persistent pollutants. routledge.com This includes:

Bioaccumulation and Trophic Transfer Models: While it is known that chlordane bioaccumulates, particularly in aquatic organisms, more refined models are needed to predict its transfer through complex food webs and identify species at the highest risk. epa.govwho.int

Population-Level Effect Models: Moving beyond individual-level toxicity data, models that can predict the effects of this compound exposure on the population dynamics of key species are needed. This includes matrix population models and individual-based models that can simulate long-term population viability. routledge.com

Mixture Toxicity Assessment: this compound in the environment is often present as part of a complex mixture of legacy pesticides and other contaminants. tandfonline.com Methodologies to assess the cumulative and synergistic effects of these chemical mixtures are underdeveloped.

Integrating Climate Change Scenarios: Climate change can alter the fate, transport, and bioavailability of persistent pollutants like this compound. Future risk assessment models should incorporate climate change projections to predict how factors like rising temperatures and changing precipitation patterns will influence exposure and risk.

These refined models will allow for more accurate and predictive risk assessments, providing a better basis for regulatory decision-making and the management of contaminated sites. routledge.com

Development of Innovative and Sustainable Remediation Technologies

The remediation of soil and sediment contaminated with this compound is challenging due to its persistence and strong adsorption to soil particles. epa.gov Studies have shown that conventional chemical remediation techniques may be ineffective for aged chlordane contamination. For instance, alkaline hydrolysis and persulfate oxidation have proven unsuccessful in degrading chlordane that has long been present in soil. researchgate.netdtic.mil

There is a pressing need for innovative and sustainable technologies that can effectively treat chlordane-contaminated sites. Promising areas for future research include:

Bioremediation: While natural biodegradation is slow, bioremediation strategies that enhance microbial activity could be effective. One study found that composting with spent mushroom waste showed promise as a long-term ex situ treatment strategy for chlordane-contaminated soil. researchgate.netdtic.mil Further research is needed to optimize this process and explore in situ bioremediation approaches.

Phytoremediation: The use of plants to extract, contain, or degrade contaminants is a cost-effective and environmentally friendly approach. Research has indicated that some plants can uptake chlordane from the soil and translocate it to their shoots. researchgate.netdtic.mil Future work should focus on identifying hyper-accumulating plant species and understanding the mechanisms of uptake and metabolism.

Thermal Remediation: In situ vitrification, a process that uses electrical energy to melt and immobilize contaminants in soil, has been identified as a potential technology for chlordane-contaminated soils. nih.gov

Nanoremediation: The use of nanoparticles, such as nanoscale zero-valent iron (nZVI), has shown potential for degrading a range of organic pollutants. Research into the efficacy of various nanomaterials for the degradation of this compound is a promising future direction.

A comparative analysis of these emerging technologies is needed to evaluate their effectiveness, cost, and environmental impact for different types of contaminated sites.

Table 2: Investigated Remediation Techniques for Chlordane-Contaminated Soil

| Remediation Technology | Approach | Efficacy for Aged Chlordane | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | Chemical | Not effective in soil | researchgate.netdtic.mil |

| Persulfate Oxidation | Chemical | Not susceptible in soil | researchgate.netdtic.mil |

| Composting | Biological (Ex situ) | Showed promise as a long-term strategy | researchgate.netdtic.mil |

| In situ Vitrification | Thermal | Applied to chlordane-contaminated soils | nih.gov |

Long-Term Monitoring and Assessment of Legacy Contamination Sites

Decades of use, particularly for termite control in residential areas and at military installations, have resulted in numerous legacy sites contaminated with chlordane. researchgate.netregenesis.com Although banned for decades, chlordane levels in soil around treated homes can remain high for many years. regenesis.com Effective management of these sites requires robust long-term monitoring programs.

Future efforts in this area should focus on:

Developing Comprehensive Monitoring Strategies: Monitoring should not only track the concentration of this compound and its key metabolites but also assess their migration potential and bioavailability over time. This is crucial as legally applied chlordane is not always required to be remediated under environmental laws like CERCLA or RCRA unless a specific release or improper disposal occurred. wbdg.org